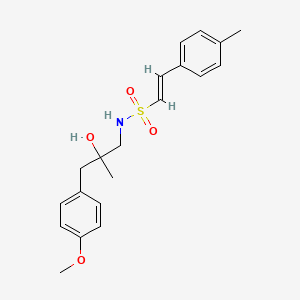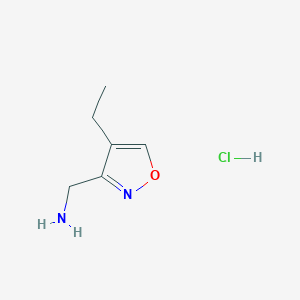![molecular formula C10H17NO4 B2934748 (E)-3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid CAS No. 2164020-77-1](/img/structure/B2934748.png)
(E)-3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid is a chemical compound that belongs to the class of amino acids. It is commonly known as MABA, and it is an important building block in the synthesis of peptides and proteins. MABA is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of MABA is related to its chemical structure. MABA contains a double bond in the side chain, which makes it highly reactive and prone to nucleophilic attack. This reactivity allows MABA to form stable peptide bonds with other amino acids, leading to the formation of peptides and proteins. Additionally, MABA can be used as a cross-linking reagent to link proteins together, which can affect their structure and function.
Biochemical and Physiological Effects:
MABA has been shown to have a range of biochemical and physiological effects, including the ability to induce apoptosis, inhibit cell proliferation, and modulate immune responses. MABA has also been shown to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics. Additionally, MABA has been shown to have anti-inflammatory effects, which may have therapeutic implications for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MABA in lab experiments is its versatility. MABA can be easily incorporated into peptides and proteins, allowing for the creation of a wide range of molecules with different properties and functions. Additionally, MABA is stable under a variety of conditions, making it suitable for use in a range of experimental settings. However, one limitation of using MABA is its cost. MABA is a relatively expensive building block, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of MABA in scientific research. One potential direction is the development of new methods for MABA synthesis, which could reduce the cost and increase the efficiency of MABA production. Additionally, there is a need for further research into the biochemical and physiological effects of MABA, particularly in the context of disease states. Finally, the use of MABA in drug discovery and bioconjugation is an area of active research, with the potential for the development of new therapeutics and diagnostic tools.
Synthesemethoden
MABA can be synthesized through a variety of methods, including solid-phase synthesis, solution-phase synthesis, and chemical modification of existing amino acids. The most commonly used method for MABA synthesis is solid-phase synthesis, which involves the use of a resin-bound amino acid as a starting material. The resin-bound amino acid is coupled with a suitable reagent, such as N-hydroxysuccinimide ester, to form the MABA derivative.
Wissenschaftliche Forschungsanwendungen
MABA has a wide range of applications in scientific research, including peptide and protein synthesis, drug discovery, and bioconjugation. MABA is commonly used as a building block in the synthesis of peptides and proteins due to its unique chemical properties, which allow for the formation of stable peptide bonds. MABA is also used in drug discovery as a tool for identifying potential drug targets and developing new drugs. Additionally, MABA is used in bioconjugation to attach peptides and proteins to other molecules, such as fluorescent dyes or nanoparticles, for imaging and diagnostic purposes.
Eigenschaften
IUPAC Name |
(E)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-7(5-8(12)13)6-11-9(14)15-10(2,3)4/h5H,6H2,1-4H3,(H,11,14)(H,12,13)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHUVPIOMLSPGQ-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2934668.png)



![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B2934676.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide](/img/structure/B2934679.png)
![3-[[(E)-2-cyano-3-[3-ethoxy-4-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2934680.png)




![1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2934686.png)